molecular formula C7H3NS4 B12564638 1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- CAS No. 173282-36-5

1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)-

Cat. No.: B12564638
CAS No.: 173282-36-5
M. Wt: 229.4 g/mol
InChI Key: FBVXOINNGASTKD-UHFFFAOYSA-N
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Description

1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiole rings connected by a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:

    Temperature: Room temperature to 100°C

    Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid

    Solvents: Solvent-free conditions or petroleum ether

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄)

    Reduction: Using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophilic substitution reactions with reagents like organolithium or Grignard reagents

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, OsO₄ in organic solvents

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether

    Substitution: Organolithium reagents in THF, Grignard reagents in ether

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or dithiols.

Mechanism of Action

The mechanism of action of 1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets through its sulfur-containing rings. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific combination of dithiole rings and a carbonitrile group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

173282-36-5

Molecular Formula

C7H3NS4

Molecular Weight

229.4 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbonitrile

InChI

InChI=1S/C7H3NS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-2,4H

InChI Key

FBVXOINNGASTKD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C2SC=C(S2)C#N)S1

Origin of Product

United States

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